molecular formula C5H8N2O4 B12793451 2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans- CAS No. 1431-06-7

2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans-

Cat. No.: B12793451
CAS No.: 1431-06-7
M. Wt: 160.13 g/mol
InChI Key: GUKSGXOLJNWRLZ-DUZGATOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans- is a chemical compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of two hydroxyl groups and a methyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans- typically involves the reaction of uracil derivatives with specific reagents under controlled conditions. One common method involves the hydroxylation of uracil derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous medium at room temperature.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives often exhibit distinct chemical and physical properties, making them valuable for further research and applications.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and DNA interaction.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the methyl group play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways. Additionally, its ability to interact with nucleic acids makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy-: This compound shares a similar pyrimidinedione structure but differs in the number and position of hydroxyl groups.

    Dihydrouracil: A metabolite of uracil, it has similar structural features but lacks the methyl group present in 2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans-.

Uniqueness

The unique combination of hydroxyl and methyl groups in 2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans- imparts distinct chemical properties that differentiate it from other similar compounds. These properties include enhanced reactivity, binding affinity, and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

1431-06-7

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

(5R,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5-/m1/s1

InChI Key

GUKSGXOLJNWRLZ-DUZGATOHSA-N

Isomeric SMILES

C[C@]1([C@H](NC(=O)NC1=O)O)O

Canonical SMILES

CC1(C(NC(=O)NC1=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.